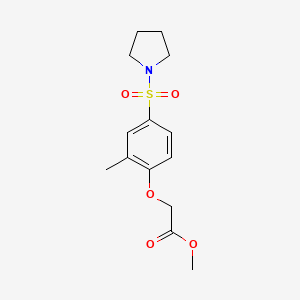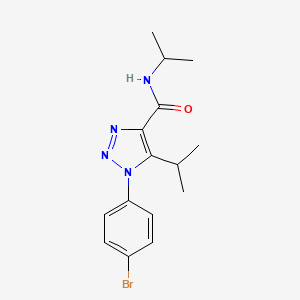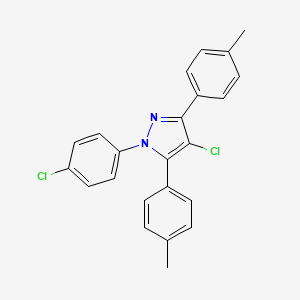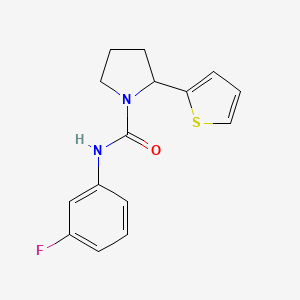![molecular formula C17H19N3O B4752295 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2,5-Dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system combining pyrazole and pyrimidine rings, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-phenyl-1-propyl-1H-pyrazole-5-carbaldehyde with 2,4-pentanedione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group in the pyrimidinone ring can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7-one-4-carboxylic acid.
Reduction: Formation of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-ol.
Substitution: Formation of halogenated derivatives such as 2,5-dimethyl-3-(4-bromophenyl)-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of specific kinases, leading to disruption of cell signaling pathways that regulate cell growth and survival. The compound may also induce apoptosis by activating caspases and other pro-apoptotic proteins.
Comparison with Similar Compounds
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the propyl group, which may affect its biological activity and solubility.
3-Phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the dimethyl groups, potentially altering its reactivity and interaction with molecular targets.
2,5-Dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the phenyl group, which may influence its binding affinity and specificity.
Uniqueness: The presence of both methyl and propyl groups, along with the phenyl ring, contributes to the unique chemical and biological properties of 2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. These substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-6-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-4-8-14-11(2)18-16-15(13-9-6-5-7-10-13)12(3)19-20(16)17(14)21/h5-7,9-10,19H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMLEQQOPFRFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate](/img/structure/B4752228.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4752232.png)
![N-isopropyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752236.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![N-[4-(3-{(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4752241.png)
![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![2-[4-[(Cyclopentylamino)methyl]-2-ethoxyphenoxy]ethanol](/img/structure/B4752256.png)
![[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4752270.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)

![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)

